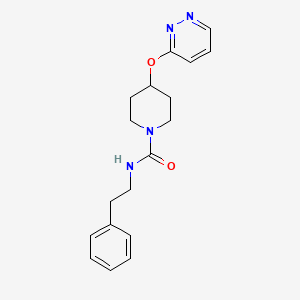

N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(19-12-8-15-5-2-1-3-6-15)22-13-9-16(10-14-22)24-17-7-4-11-20-21-17/h1-7,11,16H,8-10,12-14H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHPILAMKKVOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the phenethyl group: This step often involves nucleophilic substitution reactions where a phenethyl halide reacts with the piperidine ring.

Attachment of the pyridazin-3-yloxy moiety: This can be accomplished through etherification reactions, where a pyridazin-3-ol derivative reacts with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperidine carboxamides is highly dependent on substituents. Below is a comparative analysis of key derivatives:

Key Observations:

- Pyridazin-3-yloxy Moiety: Common in BK09211 and the target compound, this group likely contributes to π-π stacking interactions in enzyme binding pockets . Electron-Withdrawing Groups: Redafamdastat’s trifluoromethyl group improves metabolic stability compared to non-halogenated analogs .

- Enzyme Inhibition: Triazole derivatives () show potent 15-LOX inhibition (IC₅₀ <7 μM), suggesting that N-substituent bulkiness (e.g., phenethyl) may enhance activity .

- Synthetic Accessibility: Fluorophenyl-substituted derivatives () were synthesized in high yields (90–120%) via isocyanate coupling, suggesting that similar routes could apply to the target compound .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Longer alkyl chains (e.g., phenethyl) may reduce cytochrome P450-mediated metabolism compared to smaller substituents .

- Toxicity : Dichlorophenyl groups (BK09211) could pose higher toxicity risks due to bioaccumulation, whereas pyridazine rings are generally metabolized to less reactive intermediates .

Biological Activity

N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazinyl group and a phenethyl moiety. Its molecular formula allows for various interactions with biological macromolecules, which is critical for its pharmacological effects.

This compound exerts its biological effects through interactions with specific enzymes and receptors. These interactions can modulate several biochemical pathways, leading to potential therapeutic outcomes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease progression.

- Receptor Modulation : It can activate or inhibit receptors that trigger beneficial cellular responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties, which may be useful in treating infections caused by resistant strains of bacteria.

- Anticancer Potential : Preliminary investigations indicate that the compound may have anticancer effects, making it a candidate for further exploration in oncology.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, which is relevant in various chronic diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes linked to disease processes. For example:

- A study reported the inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. The compound showed competitive inhibition characteristics with significant selectivity for MAO-B over MAO-A, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring significantly influence its potency and selectivity against target enzymes. For instance:

| Compound Variant | IC50 (µM) | Selectivity Index |

|---|---|---|

| Parent Compound | 0.039 | 120.8 |

| Modified Variant A | 0.013 | 107.4 |

These findings indicate that specific modifications can enhance the compound's inhibitory potency against MAO-B while minimizing toxicity to healthy cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its analogs?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce heteroaromatic groups like pyridazine .

- Amide bond formation : Condensation of piperidine intermediates with activated carbonyl derivatives under standard peptide coupling conditions (e.g., HATU/DIPEA) .

- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds for biological testing .

Q. How is structural integrity confirmed for this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. What safety protocols are critical for handling piperidine-1-carboxamide derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Waste disposal : Follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can pharmacokinetic (PK) properties of this compound class be optimized for in vivo studies?

- Methodological Answer : Strategies include:

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Solubility enhancement : Incorporate polar substituents (e.g., hydroxyl, pyridyl) to improve aqueous solubility .

- Oral bioavailability : Structural modifications (e.g., piperidine N-methylation) to enhance membrane permeability, as seen in AZD5363 (Akt inhibitor) .

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

- Methodological Answer :

- Cancer xenografts : Subcutaneous tumor models (e.g., breast cancer MDA-MB-231) to assess tumor growth inhibition via Akt pathway modulation .

- Pain models : Inflammatory pain assays (e.g., carrageenan-induced hyperalgesia) for FAAH inhibitors like PF-3845, which reduce pain via CB1/CB2 receptor pathways .

Q. How can researchers address discrepancies in biological activity across assay systems?

- Methodological Answer :

- Assay validation : Compare potency in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .

- Selectivity profiling : Screen against related targets (e.g., ROCK vs. Akt kinases) using kinase profiling panels .

- Dose-response analysis : Use Hill slopes to differentiate allosteric vs. competitive mechanisms .

Q. What structural modifications improve target selectivity for pyridazine-containing carboxamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.